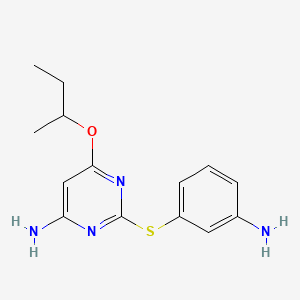
4-Pyrimidinemethanol, 2-(methylthio)-5-(phenylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Methylthio)-5-(phenylthio)pyrimidin-4-yl)methanol is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including DNA and RNA structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylthio)-5-(phenylthio)pyrimidin-4-yl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-(phenylthio)pyrimidine with sodium methanethiolate in the presence of a base, followed by reduction with a suitable reducing agent to yield the desired product . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
(2-(Methylthio)-5-(phenylthio)pyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylthio group, yielding a simpler pyrimidine derivative.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-thiolated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (2-(Methylthio)-5-(phenylthio)pyrimidin-4-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology
The compound’s structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and inhibition mechanisms.
Medicine
Research into the medicinal applications of this compound includes its potential use as a precursor for developing pharmaceutical agents. Its ability to undergo various chemical modifications makes it a versatile starting material for drug discovery.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability under different conditions make it suitable for various applications.
作用機序
The mechanism of action of (2-(Methylthio)-5-(phenylthio)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets. The methylthio and phenylthio groups can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
- **2-(Methylthio)pyrimidine-4-yl)methanol
- **5-(Phenylthio)pyrimidine-4-yl)methanol
- **2-(Methylthio)-5-(methylthio)pyrimidin-4-yl)methanol
Uniqueness
(2-(Methylthio)-5-(phenylthio)pyrimidin-4-yl)methanol is unique due to the presence of both methylthio and phenylthio groups. This dual substitution pattern enhances its chemical reactivity and potential for diverse applications. The combination of these groups also allows for more complex interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
61727-18-2 |
|---|---|
分子式 |
C12H12N2OS2 |
分子量 |
264.4 g/mol |
IUPAC名 |
(2-methylsulfanyl-5-phenylsulfanylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C12H12N2OS2/c1-16-12-13-7-11(10(8-15)14-12)17-9-5-3-2-4-6-9/h2-7,15H,8H2,1H3 |
InChIキー |
BPATVTNDMOKYQJ-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=C(C(=N1)CO)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921477.png)

![5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile](/img/structure/B12921494.png)
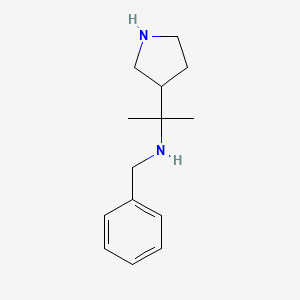
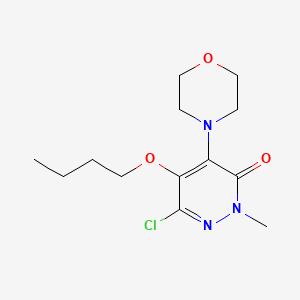
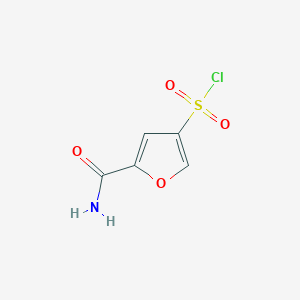

![6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12921529.png)
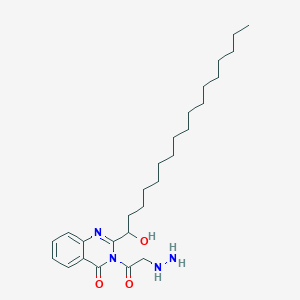
![5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine](/img/structure/B12921533.png)
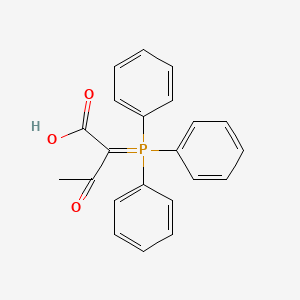
![2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide](/img/structure/B12921558.png)
